molecular formula C17H21NSn B12627288 9-Ethyl-3-(trimethylstannyl)-9H-carbazole CAS No. 921987-47-5

9-Ethyl-3-(trimethylstannyl)-9H-carbazole

Cat. No.: B12627288
CAS No.: 921987-47-5
M. Wt: 358.1 g/mol
InChI Key: ONBKUXCICFTFAO-UHFFFAOYSA-N
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Description

9-Ethyl-3-(trimethylstannyl)-9H-carbazole: is a synthetic organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3-(trimethylstannyl)-9H-carbazole typically involves the stannylation of 9-ethyl-9H-carbazole. One common method is the reaction of 9-ethyl-9H-carbazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or toluene for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The trimethylstannyl group can undergo various substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The carbazole core can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution: Reagents like halogens or nucleophiles can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, often in the presence of ligands like triphenylphosphine, under inert atmosphere.

Major Products:

    Substitution: Various substituted carbazoles.

    Oxidation: Carbazole-3,6-dione.

    Reduction: Reduced carbazole derivatives.

    Coupling: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

Chemistry:

    Organic Electronics: Used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active carbazole derivatives with anticancer, antimicrobial, and anti-inflammatory properties.

Industry:

    Materials Science: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 9-Ethyl-3-(trimethylstannyl)-9H-carbazole largely depends on its application. In catalysis, the trimethylstannyl group can coordinate with metal centers, facilitating various organic transformations. In organic electronics, the carbazole core contributes to the compound’s electronic properties, enabling efficient charge transport and light emission.

Comparison with Similar Compounds

    9-Ethyl-9H-carbazole: Lacks the trimethylstannyl group, making it less versatile in organometallic chemistry.

    3-Amino-9-ethylcarbazole: Contains an amino group instead of a trimethylstannyl group, used primarily in immunohistochemistry.

    9-Ethyl-3-(triphenylsilyl)carbazole: Contains a triphenylsilyl group, offering different electronic and steric properties.

Uniqueness: The presence of the trimethylstannyl group in 9-Ethyl-3-(trimethylstannyl)-9H-carbazole makes it particularly unique for its applications in organometallic chemistry and catalysis. This functional group allows for diverse chemical transformations and the synthesis of complex organic molecules, setting it apart from other carbazole derivatives.

Properties

CAS No.

921987-47-5

Molecular Formula

C17H21NSn

Molecular Weight

358.1 g/mol

IUPAC Name

(9-ethylcarbazol-3-yl)-trimethylstannane

InChI

InChI=1S/C14H12N.3CH3.Sn/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15;;;;/h3,5-10H,2H2,1H3;3*1H3;

InChI Key

ONBKUXCICFTFAO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)[Sn](C)(C)C)C3=CC=CC=C31

Origin of Product

United States

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